molecular formula C18H14ClN3O3 B5724423 N-(2,3-dihydro-1,4-benzodioxin-6-yl)[1]benzofuro[3,2-d]pyrimidin-4-amine hydrochloride

N-(2,3-dihydro-1,4-benzodioxin-6-yl)[1]benzofuro[3,2-d]pyrimidin-4-amine hydrochloride

Cat. No. B5724423
M. Wt: 355.8 g/mol
InChI Key: JDBNSLDWJWJVSZ-UHFFFAOYSA-N
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Description

The chemical compound "N-(2,3-dihydro-1,4-benzodioxin-6-yl)[1]benzofuro[3,2-d]pyrimidin-4-amine hydrochloride" represents a class of polycyclic N-heterocyclic compounds. These compounds are of significant interest in the field of heterocyclic chemistry due to their unique structural features and potential chemical properties. While the specific compound does not directly match the literature, related studies on polycyclic N-heterocyclic compounds provide insight into the synthesis, molecular structure, and properties of such chemicals.

Synthesis Analysis

The synthesis of related N-heterocyclic compounds typically involves reactions with hydroxylamine hydrochloride, leading to rearranged cyclization products via ring cleavage of the pyrimidine component accompanied by ring closure of 1,2,4-oxadiazole (Okuda, Tsuchie, & Hirota, 2012). This method suggests a complex synthesis pathway that could be applicable or adaptable for our target compound, emphasizing the importance of careful control over reaction conditions.

Molecular Structure Analysis

Molecular structure analysis of similar compounds, such as 4-(1-benzyl-5-methyl-1H-1,2,3-triazol-4-yl)-6-(3-methoxyphenyl)pyrimidin-2-amine, reveals stabilization by intramolecular hydrogen bonds forming specific ring motifs and supramolecular chains, indicative of the potential complexity and stability of our target compound's structure (Murugavel et al., 2014).

Chemical Reactions and Properties

Polycyclic N-heterocyclic compounds exhibit a range of chemical reactions, including abnormal cyclization products from reactions with hydroxylamine hydrochloride. These reactions are characterized by a ring cleavage of the pyrimidine component and ring closure, leading to diverse chemical properties and potential applications (Sasaki, Zhang, Okuda, & Hirota, 2001).

Physical Properties Analysis

The physical properties of N-heterocyclic compounds, including our target compound, can be deduced from their structural characteristics, such as crystalline forms, solubility, and melting points. These properties are closely related to their molecular conformation and intermolecular interactions, such as hydrogen bonding and π-π interactions, which can be analyzed through X-ray diffraction and spectroscopic methods (Zhang, Liu, & Chen, 2009).

Chemical Properties Analysis

The chemical properties of such compounds are profoundly influenced by their heterocyclic frameworks and substituent groups, which affect their reactivity, stability, and interaction with other molecules. Studies on similar compounds have highlighted their potential reactivity towards nucleophiles, electrophiles, and their participation in various chemical reactions, showcasing the diverse chemical behavior expected from our target compound (Nematollahi & Goodarzi, 2002).

Mechanism of Action

The mechanism of action would depend on the specific biological target of the compound. Many compounds with similar structures are known to interact with various enzymes and receptors .

Future Directions

The compound could potentially be investigated for various biological activities given the presence of functional groups that are common in many biologically active compounds . Further studies could also explore its synthesis and the properties of its derivatives .

properties

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-[1]benzofuro[3,2-d]pyrimidin-4-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13N3O3.ClH/c1-2-4-13-12(3-1)16-17(24-13)18(20-10-19-16)21-11-5-6-14-15(9-11)23-8-7-22-14;/h1-6,9-10H,7-8H2,(H,19,20,21);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDBNSLDWJWJVSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)NC3=NC=NC4=C3OC5=CC=CC=C54.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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